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molecular formula C12H18OSi B8598516 4-(Isopropyldimethylsilyl)benzaldehyde

4-(Isopropyldimethylsilyl)benzaldehyde

Cat. No. B8598516
M. Wt: 206.36 g/mol
InChI Key: ITFPDGXBMXCTPF-UHFFFAOYSA-N
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Patent
US07572823B2

Procedure details

1,4-Dibromo-benzene (1.18 g, 5 mmol) was dissolved in THF (15 ml) and cooled to −78° C. Under argon a 1.6 M solution of n-butyl lithium in hexane (3.13 ml, 5 mmol) was added slowly under stirring keeping the temperature below −70° C. After complete addition the reaction was stirred at −78° C. for 30 min and dimethyl-isopropyl-silylchloride (683 mg, 5 mmol) was added carefully keeping the temperature again below −70° C. The reaction was stirred at −78° C. for 30 min and a 1.6 M solution of n-butyl lithium in hexane (3.13 ml, 5 mmol) was added at this temperature keeping the temperature below −70° C. After stirring for 30 min at −78° C. DMF (1.1 g, 15 mmol) was added in one portion and the reaction was allowed to warm to rt. Water was added and the solvent was evaporated. The reaction was extracted twice with diethylether. The combined organic layers were dried over sodium sulfate, filtered and the solvent was evaporated, to yield 4-(isopropyl-dimethyl-silanyl)-benzaldehyde (900 mg, 87%) as a colorless oil. The product was pure enough to be used directly in the next step. MS (ISP): 207.1 (M+H)+. 1HNMR (CDCl3, 300 MHz): δ 10.0 (s, 1H), 7.84 (d, J=8.1 Hz, 2H), 7.67 (d, J=8.1 Hz, 2H), 0.93-0.99 (m, 7H), 0.28 (s, 6H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.13 mL
Type
reactant
Reaction Step Three
Quantity
683 mg
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.13 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.1 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.[CH3:20][Si:21](Cl)([CH3:25])[CH:22]([CH3:24])[CH3:23].CN([CH:30]=[O:31])C>C1COCC1.O>[CH:22]([Si:21]([CH3:25])([CH3:20])[C:2]1[CH:7]=[CH:6][C:5]([CH:30]=[O:31])=[CH:4][CH:3]=1)([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.13 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
683 mg
Type
reactant
Smiles
C[Si](C(C)C)(C)Cl
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.13 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
1.1 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the temperature again below −70° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
STIRRING
Type
STIRRING
Details
After stirring for 30 min at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted twice with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[Si](C1=CC=C(C=O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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